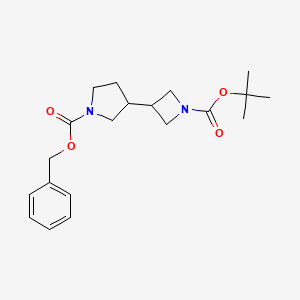
Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly used to protect amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of Azetidine and Pyrrolidine Rings: The azetidine and pyrrolidine rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The benzyl group can be introduced through a coupling reaction with benzyl chloride or benzyl bromide.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Types of Reactions:
Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium(VI) oxide or potassium permanganate.
Reduction: The azetidine and pyrrolidine rings can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, and dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Reduced azetidine and pyrrolidine derivatives.
Substitution: Deprotection of the Boc group to reveal the free amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The presence of the Boc group makes it useful in peptide synthesis and modification.
Medicine: It could serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Its structural complexity makes it valuable in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in peptide synthesis, the Boc group protects the amine during coupling reactions, and its removal is achieved through acid-catalyzed deprotection. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoate
Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoate
Uniqueness:
The presence of both azetidine and pyrrolidine rings in Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds, which typically contain only one of these rings. This structural feature may confer unique chemical properties and reactivity.
Propiedades
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-12-17(13-22)16-9-10-21(11-16)18(23)25-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIUEVCSPZDMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















